beta-Phellandrene

Description

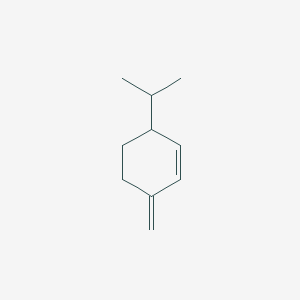

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylidene-6-propan-2-ylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,6,8,10H,3,5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFJQCDVYDGGFCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(=C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052215 | |

| Record name | beta-Phellandrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Oil; [Merck Index] Pleasant odor; [Hawley] | |

| Record name | Cyclohexene, 3-methylene-6-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Phellandrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3913 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | beta-Phellandrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036081 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

171.00 to 174.00 °C. @ 760.00 mm Hg | |

| Record name | beta-Phellandrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036081 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

120 °F. | |

| Record name | BETA-PHELLANDRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4080 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.68 (AIR= 1) | |

| Record name | BETA-PHELLANDRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4080 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.59 [mmHg] | |

| Record name | beta-Phellandrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3913 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

555-10-2 | |

| Record name | β-Phellandrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Phellandrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Mentha-1(7),2-diene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexene, 3-methylene-6-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Phellandrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-mentha-1(7),2-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-PHELLANDRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KK225M001 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BETA-PHELLANDRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4080 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | beta-Phellandrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036081 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of Beta Phellandrene

Precursor Pathways and Enzymatic Conversion to Beta-Phellandrene

The journey to synthesize this compound begins with the production of the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). oup.com Plants utilize two distinct pathways to generate these essential building blocks: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. nih.govplos.org

Mevalonate (MVA) Pathway Contributions

The MVA pathway, typically active in the cytosol of eukaryotes and in some prokaryotes, commences with acetyl-CoA. escholarship.orggoogle.com Through a series of enzymatic reactions, acetyl-CoA is converted into IPP. google.com While the MVA pathway is a crucial source of isoprenoid precursors for various secondary metabolites, the MEP pathway is more commonly associated with monoterpene biosynthesis in plant plastids. plos.orgnih.gov

Methylerythritol Phosphate (MEP) Pathway Contributions

The MEP pathway, also known as the 1-deoxy-D-xylulose 5-diphosphate (DXP) pathway, operates in the plastids of plants and most bacteria. escholarship.orggoogle.com This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. google.comubc.ca It is considered the primary route for the synthesis of IPP and DMAPP that serve as precursors for monoterpenes like this compound in plant chloroplasts. escholarship.orgnih.gov The synthesis of terpenoids can be enhanced by overexpressing the genes involved in the MEP pathway. nih.gov

Geranyl Diphosphate (GPP) as a Direct Precursor

The head-to-tail condensation of one molecule of DMAPP and one molecule of IPP yields the ten-carbon intermediate, geranyl diphosphate (GPP). researchgate.netacs.org This reaction is catalyzed by the enzyme GPP synthase (GPPS). researchgate.netresearchgate.net GPP is widely recognized as the direct and preferred substrate for a variety of monoterpene synthases, including this compound synthase (PHLS). researchgate.netuniprot.orgwikipedia.org The enzyme this compound synthase then catalyzes the cyclization of GPP to form this compound. researchgate.netwikipedia.org This enzymatic conversion requires the presence of a divalent metal ion, typically manganese (Mn2+). wikipedia.orgqmul.ac.uk

Neryl Diphosphate (NPP) as an Alternative Substrate

While GPP is the conventional precursor, research has revealed that neryl diphosphate (NPP), a cis-isomer of GPP, can also serve as a substrate for this compound synthesis. nih.govpnas.org In the glandular trichomes of tomato (Solanum lycopersicum), for instance, monoterpenes are synthesized from an NPP precursor. nih.govpnas.org The enzyme neryl diphosphate synthase 1 (NDPS1) catalyzes the formation of NPP from IPP and DMAPP. nih.govpnas.org Subsequently, a specific phellandrene synthase (PHS1) utilizes NPP to produce this compound as the major product. nih.govpnas.org Some this compound synthases, like the one from Lavandula angustifolia, can convert both GPP and NPP into this compound. nih.govresearchgate.netnih.gov The enzyme from Solanum lycopersicum, however, shows a very poor affinity for GPP as a substrate. expasy.orgwikipedia.org

This compound Synthase (PHLS) Enzyme Characterization

This compound synthase (PHLS) is the key enzyme responsible for the final step in the biosynthesis of this compound. It belongs to the terpene synthase (TPS) family of enzymes, which are known for their ability to generate a wide diversity of terpene structures from acyclic isoprenoid diphosphate precursors. uniprot.org

Molecular Cloning and Functional Expression of PHLS Genes

Genes encoding this compound synthase have been successfully cloned and functionally characterized from several plant species, providing significant insights into their structure and catalytic mechanisms. A similarity-based cloning strategy has been effectively used to identify new monoterpene synthase genes. nih.gov

For example, the gene for this compound synthase from Lavandula angustifolia (LaβPHLS) has been cloned and expressed in Escherichia coli. researchgate.netnih.gov The open reading frame of this gene, excluding the transit peptide, encodes a protein of approximately 62.3 kDa. researchgate.netnih.gov Functional assays of the recombinant LaβPHLS protein demonstrated its ability to convert GPP and NPP into this compound as the primary product. researchgate.netnih.gov The expression of LaβPHLS transcripts was found to be highly abundant in young leaves where this compound is actively produced, indicating that its biosynthesis is regulated at the transcriptional and developmental level. researchgate.netnih.gov

Similarly, a cDNA encoding (-)-beta-phellandrene (B1198440) synthase was cloned from grand fir (Abies grandis). nih.gov Expression of this gene in E. coli confirmed its function, with the enzyme using geranyl diphosphate as a substrate. nih.gov The deduced amino acid sequence suggested the protein is translated as a preprotein with an N-terminal plastid targeting sequence. nih.gov

In tomato (Solanum lycopersicum), a phellandrene synthase gene (PHS1) was identified in glandular trichomes. nih.govpnas.org The enzyme encoded by this gene specifically utilizes neryl diphosphate to produce this compound. nih.govpnas.org

The heterologous expression of PHLS genes in microorganisms like E. coli and cyanobacteria has been a valuable tool for studying their function and for the potential biotechnological production of this compound. nih.govresearchgate.netresearchgate.net

| Plant Species | Gene/Enzyme Name | Substrate(s) | Major Product(s) |

| Lavandula angustifolia | LaβPHLS | GPP, NPP | This compound |

| Abies grandis | (-)-beta-phellandrene synthase | GPP | (-)-beta-Phellandrene |

| Solanum lycopersicum | PHS1 | NPP | This compound |

| Origanum vulgare | OvTPS1 | GPP | Sabinene, this compound |

Enzyme Kinetics and Catalytic Mechanisms of PHLS

The efficiency and reaction speed of phellandrene synthase (PHLS) have been characterized in several studies. Terpene synthases, including PHLS, are generally noted for having a slow catalytic rate, or Kcat, which necessitates high concentrations of the enzyme to achieve significant product formation. escholarship.orgresearchgate.netnih.gov For instance, the β-phellandrene synthase isolated from Lavandula angustifolia (LaβPHLS) exhibits a Michaelis-Menten constant (Kₘ) of 6.55 μM and a catalytic rate (kcat) of 1.75 × 10⁻² s⁻¹ when using geranyl diphosphate as the substrate. researchgate.net Another study noted a kcat of approximately 3 s⁻¹ for phellandrene synthase. escholarship.org The catalytic mechanism for the formation of cyclic monoterpenes like this compound is complex. Research into a bacterial terpene synthase that produces a related compound, geranyl-β-phellandrene, revealed that the cyclization process occurs via a 1,3-hydride shift, a mechanism that is essential for the formation of the final product. nih.gov

Enzyme Kinetic Parameters for Lavandula angustifolia β-Phellandrene Synthase (LaβPHLS)

| Parameter | Value | Substrate | Source |

|---|---|---|---|

| Kₘ (Michaelis-Menten Constant) | 6.55 μM | Geranyl Diphosphate (GPP) | researchgate.net |

| kcat (Catalytic Rate) | 1.75 x 10⁻² s⁻¹ | Geranyl Diphosphate (GPP) | researchgate.net |

Substrate Specificity and Product Fidelity of PHLS

Phellandrene synthases exhibit specificity regarding the precursor molecule they utilize. The PHLS from Lavandula angustifolia (LaβPHLS) preferentially uses geranyl diphosphate (GPP) as its substrate to produce this compound. researchgate.net It can also convert neryl diphosphate (NPP) but does not utilize farnesyl diphosphate (FPP). researchgate.net In contrast, the PHLS enzyme found in tomato (Solanum lycopersicum), designated PHS1 or TPS20, shows a very strong preference for neryl diphosphate (NPP) and has poor affinity for GPP. wikipedia.orgoup.comgenome.jp

In terms of product fidelity, these enzymes often produce a primary product alongside minor byproducts. The recombinant LaβPHLS, for example, converts GPP into a product mix where this compound is the major component, constituting over 86% of the output, with limonene (B3431351) also being formed. researchgate.net Plant terpene synthases generally have a robust structure that ensures a high degree of product fidelity. researchgate.net

Cofactor Requirements for PHLS Activity (e.g., Mg²⁺, Mn²⁺)

Like many terpene synthases, the activity of β-phellandrene synthase is dependent on the presence of divalent metal ions, which act as essential cofactors. These ions are crucial for binding the diphosphate group of the substrate and facilitating the subsequent catalytic reaction. The enzyme specifically requires the manganese ion (Mn²⁺) for its function. wikipedia.org Enzyme assays for PHLS are typically conducted in a buffer containing both magnesium chloride (MgCl₂) and manganese chloride (MnCl₂), indicating the importance of these divalent cations for optimal activity. ubc.ca

Genetic Regulation of this compound Biosynthesis

The amount of this compound produced by a plant is not constant; it is carefully controlled at the genetic level through various regulatory mechanisms.

Transcriptional and Developmental Regulation of PHLS Genes

The synthesis of this compound is often regulated at the transcriptional level, meaning the expression of the PHLS gene is turned on or off depending on the plant's developmental stage and the specific tissue. researchgate.net In Lavandula angustifolia, transcripts of the LaβPHLS gene are highly abundant in young leaves, which is where this compound is actively produced. researchgate.net Conversely, these transcripts are barely detectable in flowers and older leaves, where the compound is not synthesized in significant amounts. researchgate.net This demonstrates that the biosynthesis of this compound is under strict transcriptional and developmental control. researchgate.netresearchgate.net

Identification of Gene Clusters Involved in Terpene Biosynthesis

In some plants, the genes responsible for a specific metabolic pathway are physically grouped together on a chromosome, forming a functional gene cluster. This arrangement allows for coordinated expression of the pathway's genes. In tomato (Solanum lycopersicum), a gene cluster for terpene biosynthesis has been identified on chromosome 8. oup.comwhiterose.ac.uk This cluster contains multiple terpene synthase (TPS) genes, including TPS20, which encodes the β-phellandrene synthase (also called PHS1). oup.comoup.com Notably, this cluster also contains the gene for neryl diphosphate synthase 1 (NDPS1), the enzyme that produces NPP, the specific substrate used by the tomato's phellandrene synthase. oup.com The co-location of genes for an enzyme and its substrate's synthesis is a hallmark of plant metabolic gene clusters. nih.gov

Influence of Environmental Factors on Gene Expression (e.g., Nitrogen application)

Environmental conditions can significantly impact the expression of genes involved in secondary metabolite production. The application of nitrogen, a crucial nutrient, has been shown to influence this compound synthesis. In studies on tomato plants, high nitrogen (HN) treatment resulted in significantly lower emissions of this compound, which is the most abundant volatile compound released by the plant. oup.comoup.com This reduction in the compound's emission was directly linked to a significant decrease in the expression levels of the genes associated with its biosynthesis, including the phellandrene synthase gene TPS20. oup.comoup.com Similarly, other research has found that high levels of nitrogen can decrease the production of several monoterpenes, including β-phellandrene. frontiersin.org This illustrates that agricultural practices like fertilization can directly modulate the genetic regulation of this compound production. oup.com

Biological Activities and Pharmacological Mechanisms of Beta Phellandrene

Anti-inflammatory Research

Studies suggest that beta-phellandrene possesses anti-inflammatory properties, which have been evaluated through various research models.

In Vitro Models for Investigating Anti-inflammatory Effects

In vitro studies, which are conducted in a controlled laboratory setting, have provided initial evidence for the anti-inflammatory potential of this compound. One common model involves the use of murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response. tandfonline.comnih.govresearchgate.net Essential oils containing this compound have been shown to inhibit the production of key inflammatory mediators in these cells. nih.govresearchgate.net For instance, essential oil from Trachydium roylei, with this compound as a major component (22.95%), was found to downregulate the production of pro-inflammatory cytokines in LPS-stimulated RAW 264.7 cells. nih.gov Similarly, essential oils from certain grapefruit cultivars, where this compound was the dominant compound (90.00–91.01%), demonstrated significant anti-inflammatory activity. nih.gov Another in vitro model utilizes red blood cell membrane stabilization to assess anti-inflammatory effects, where essential oils containing this compound have shown positive results. scielo.org.mx

In Vivo Studies on Inflammatory Responses

In vivo studies, conducted in living organisms, have further substantiated the anti-inflammatory effects of this compound. A frequently used model is the carrageenan-induced paw edema in rodents, which simulates acute inflammation. Essential oils rich in this compound have been shown to significantly reduce paw swelling in this model, indicating an anti-inflammatory effect. leafwell.comtandfonline.comnih.gov For example, a 2016 study using rodent models found that phellandrene inhibited the accumulation and activity of pro-inflammatory compounds. leafwell.com Essential oil from Bursera morelensis, containing this compound as a major component, displayed positive anti-inflammatory behavior comparable to the reference standard, Dexamethasone, in the carrageenan-induced rat paw edema model. tandfonline.com Another model, thioglycollate-induced peritonitis in mice, has also been used to investigate the anti-inflammatory properties of essential oils containing this compound. spandidos-publications.com

Cellular and Molecular Targets in Anti-inflammatory Mechanisms

Research into the cellular and molecular mechanisms of this compound's anti-inflammatory action points to its interaction with key inflammatory pathways. One of the proposed mechanisms involves the modulation of neutrophil migration and the stabilization of mast cells. nih.govresearchgate.net Neutrophils are a type of white blood cell that rushes to the site of inflammation, and their excessive accumulation can cause tissue damage. Mast cells release histamine (B1213489) and other inflammatory mediators. By inhibiting these processes, this compound may help to control the inflammatory response. nih.govresearchgate.net Furthermore, studies suggest that this compound may exert its effects by interacting with cell membranes or specific enzymes involved in the inflammatory cascade. smolecule.com It has been proposed that the anti-inflammatory potential of phellandrene lies in its ability to modulate neutrophil migration and stabilize mast cells. scielo.org.mx

Modulation of Inflammatory Mediators (e.g., Cytokines)

A significant aspect of this compound's anti-inflammatory activity is its ability to modulate the production of inflammatory mediators, particularly cytokines. Cytokines are signaling proteins that play a crucial role in regulating inflammation. Research has shown that essential oils containing this compound can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). tandfonline.comnih.govresearcher.life For example, essential oil from Trachydium roylei, rich in this compound, downregulated the production of TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages, while significantly increasing the anti-inflammatory cytokine IL-10. nih.gov Similarly, essential oils from Pinus species containing this compound have been shown to reduce the secretion of IL-6 in LPS-stimulated macrophage models. tandfonline.com This modulation of cytokine production is a key mechanism behind the anti-inflammatory effects observed.

Antimicrobial Research

In addition to its anti-inflammatory properties, this compound has been investigated for its antimicrobial activity against a range of microorganisms.

Antibacterial Activity Against Specific Microorganisms

Studies have demonstrated that this compound, often as a component of essential oils, exhibits antibacterial activity against various specific microorganisms. This activity has been observed against both Gram-positive and Gram-negative bacteria.

Gram-positive bacteria:

Staphylococcus aureus : Essential oils containing this compound have shown inhibitory activity against Staphylococcus aureus. redalyc.orgdergipark.org.trms-editions.clnih.gov For instance, the essential oil of Piper arborescens leaves, with this compound as a major constituent (24.3%), exhibited significant antimicrobial activity towards Staphylococcus aureus. dergipark.org.tr

Enterococcus faecalis : The essential oil of Dalea strobilacea, containing 44% this compound, was found to be active against Enterococcus faecalis. redalyc.org

Bacillus subtilis : Essential oil from Vitex doniana, with this compound as a major component (31.3%), exhibited antimicrobial activity against Bacillus subtilis. researchgate.net

Bacillus cereus : The essential oil of Alpinia menghaiensis, containing 25.7% this compound, displayed activity against Bacillus cereus. ms-editions.cl

Gram-negative bacteria:

Klebsiella pneumoniae : The essential oil of Dalea strobilacea also showed moderate growth inhibition of Klebsiella pneumoniae. redalyc.org

Proteus mirabilis : The essential oil of Vitex doniana demonstrated activity against Proteus mirabilis. researchgate.net

Pseudomonas aeruginosa : The essential oil from the rhizomes of Alpinia menghaiensis inhibited the growth of Pseudomonas aeruginosa. ms-editions.cl

The mechanism of action for the antibacterial properties of terpenes like this compound is thought to involve the disruption of the bacterial cell membrane due to their lipophilic nature. redalyc.org

Table 1: Investigated Antibacterial Activity of this compound Containing Essential Oils

| Bacterial Species | Gram Stain | Finding | Source Plant of Essential Oil |

|---|---|---|---|

| Staphylococcus aureus | Positive | Inhibitory activity observed. redalyc.orgdergipark.org.trms-editions.clnih.gov | Dalea strobilacea, Piper arborescens, Alpinia menghaiensis, Monticalia andicola |

| Enterococcus faecalis | Positive | Active against this species. redalyc.org | Dalea strobilacea |

| Bacillus subtilis | Positive | Antimicrobial activity exhibited. researchgate.net | Vitex doniana |

| Bacillus cereus | Positive | Activity displayed against this species. ms-editions.cl | Alpinia menghaiensis |

| Klebsiella pneumoniae | Negative | Moderate growth inhibition shown. redalyc.org | Dalea strobilacea |

| Proteus mirabilis | Negative | Activity demonstrated against this species. researchgate.net | Vitex doniana |

| Pseudomonas aeruginosa | Negative | Growth inhibition observed. ms-editions.cl | Alpinia menghaiensis |

Antifungal Activity Against Specific Fungi

This compound, as a component of various essential oils, has demonstrated notable antifungal properties against a range of pathogenic and spoilage fungi. Research indicates that essential oils from Clausena lansium pericarps, which have high levels of β-phellandrene, exhibit significant antifungal activity against five tested Candida species: Candida albicans, C. tropicalis, C. glabrata, C. krusei, and C. parapsilosis. nih.gov A direct correlation was observed where higher concentrations of β-phellandrene, along with β-sesquiphellandrene and β-bisabolene, were likely responsible for the strongest antifungal effects. nih.gov

Essential oils containing this compound have also shown efficacy against common food spoilage and phytopathogenic fungi. For instance, an essential oil from Ferulago angulata, containing 5.5% β-phellandrene, was effective against a panel of six fungi, with the highest susceptibility observed in Fusarium oxysporum. tandfonline.com Similarly, studies on essential oils containing both α- and β-phellandrene have reported broad-spectrum activity against fungi such as Alternaria alternata, Bipolaris sp., and Curvularia lunata. nih.gov The data suggests that this compound is a key contributor to the antifungal efficacy of these complex plant extracts.

| Fungal Species | Source of Essential Oil | This compound Content | Observed Effect | Citation |

|---|---|---|---|---|

| Candida albicans, C. tropicalis, C. glabrata, C. krusei, C. parapsilosis | Clausena lansium (Pericarp) | High | Noteworthy antifungal activity (Inhibition zones: 11.1–23.1 mm) | nih.gov |

| Fusarium oxysporum | Ferulago angulata (Seed) | 5.5% | High susceptibility; 100% growth inhibition at concentrations ≥200 µL L⁻¹ | tandfonline.com |

| Alternaria alternata, Culvularia fallax, Macrophomina phaseolina, Cytospora sacchari, Colletotrichum tricbellum | Ferulago angulata (Seed) | 5.5% | Varied levels of growth inhibition | tandfonline.com |

Mechanisms of Action on Microbial Cell Structures and Enzymes

The precise antifungal mechanism of this compound is not extensively detailed in dedicated studies; however, its action can be inferred from research on its isomer, α-phellandrene, and other monoterpenes. The primary mode of action for these lipophilic compounds is the disruption of the fungal cell membrane's integrity. nih.govmdpi.comresearchgate.net This process involves the partitioning of the monoterpene molecules from the aqueous phase into the lipid-rich membrane structures of the fungi. nih.gov This interference leads to an expansion of the membrane, an increase in its fluidity and permeability, and a disturbance of membrane-embedded proteins. nih.govmdpi.com

The consequence of this membrane damage is the leakage of vital cellular components, including ions like potassium (K+), and a decrease in the total lipid content of the fungal cell, ultimately compromising its viability. mdpi.comresearchgate.net While this membrane-disrupting activity is a well-established mechanism for monoterpenes, this compound may also exert its effects by targeting specific enzymes. mdpi.com In the context of its insecticidal activity, β-phellandrene has been shown to inhibit the acetylcholinesterase (AChE) enzyme in the German cockroach, suggesting a neurotoxic mode of action in insects. researchgate.net It is plausible that a similar enzyme-inhibitory action contributes to its antifungal effects, although specific fungal enzyme targets for this compound have not yet been fully elucidated.

Insecticidal and Pest Control Research

Contact and Fumigant Toxicity Studies

This compound has demonstrated significant insecticidal activity through both direct contact and fumigation. Studies on the isolated compound have provided specific toxicity data against key stored-product pests. Research on the essential oil of Cephalotaxus sinensis identified β-phellandrene as a potent active component against the maize weevil, Sitophilus zeamais. mdpi.com In laboratory bioassays, pure β-phellandrene exhibited both contact and fumigant toxicity against this beetle. mdpi.com

The fumigant action of essential oils rich in this compound has also been confirmed. For example, the essential oil of parsley, Petroselinum crispum, which contains 21.83% β-phellandrene, showed effective fumigant toxicity against the greenhouse whitefly, Trialeurodes vaporariorum, with a median lethal concentration (LC₅₀) of 2.41 µl/L of air. plantprotection.pl

Activity Against Agricultural Pests (e.g., Aphids, Thrips, Beetles)

The insecticidal spectrum of this compound includes several economically important agricultural pests. It has been identified as having a defensive effect against aphids, specifically Rhopalosiphum padi. foreverest.net Its toxicity is not limited to sap-sucking insects; it is also effective against beetles that damage stored grains. As established, β-phellandrene shows potent contact and fumigant toxicity against the maize weevil, Sitophilus zeamais. mdpi.com Furthermore, its presence in essential oils contributes to activity against greenhouse pests like the whitefly, Trialeurodes vaporariorum. plantprotection.pl While research on thrips has often focused on its isomer, α-phellandrene, which has a high avoidance rate, β-phellandrene is also considered a component in strategies for controlling thrips infestations. foreverest.net

Impact on Insect Behavior (e.g., Repellency, Attraction)

This compound exhibits complex and valuable behavioral effects on insects, acting as both a repellent to pests and an attractant to beneficial predators. This dual action makes it a significant compound for integrated pest management strategies. Research has shown that β-phellandrene is a key component in lavender that provides a defensive effect against the aphid Rhopalosiphum padi by repelling it. foreverest.net

Concurrently, the same compound, β-phellandrene, shows a significant attraction effect towards Harmonia axyridis (the ladybug), a natural predator of aphids. foreverest.net This selective activity can help to reduce pest populations while supporting beneficial insect ecosystems. In another application, a patent describes the use of β-phellandrene as a chemical attractant to lure predatory mites to the location of caterpillar infestations, further highlighting its role in biological control. google.com

Synergistic and Antagonistic Effects with Other Monoterpenes

Compound Reference Table

| Compound Name | PubChem CID |

|---|---|

| This compound | 11190 |

| alpha-Phellandrene (B1212362) | 7460 |

| beta-Sesquiphellandrene | 521312 |

| beta-Bisabolene | 92237 |

| alpha-Pinene | 6654 |

| Limonene (B3431351) | 22311 |

| beta-Caryophyllene | 5281515 |

| Dillapiole | 10292 |

| beta-Pinene (B31000) | 14896 |

Other Potential Biological Activities

This compound, a naturally occurring organic compound, is a constituent of the essential oils of various plants. Research has begun to uncover a range of potential biological activities, from its ability to counteract oxidative stress to its influence on pain perception and cellular health. The following sections delve into the scientific investigations surrounding these effects.

Antioxidant Research

This compound has been identified as a component in several plant essential oils that exhibit antioxidant properties. The primary mechanism suggested by research is its ability to act as a free radical scavenger.

One study investigating the chemical composition of Cryptocarya alba essential oil, where this compound was a significant component (14.84%), indicated that the oil's terpenes contribute to its antioxidant capabilities by trapping free radicals through a mechanism of autooxidation. abstraxtech.com Similarly, the essential oil of Stachys lavandulifolia, containing this compound (27%) as a major component, demonstrated antioxidant properties. ebi.ac.uk

Research on the essential oils from the roots and rhizomes of Boesenbergia longiflora also highlights the role of its constituents in antioxidant activity. The root essential oil, with this compound as its main component, showed strong antioxidant potential in various assays, including ABTS and DPPH radical scavenging. tci-thaijo.org Further studies on three Ferulago species identified this compound as a notable compound in their essential oils, which demonstrated significant antioxidant activity, suggesting their potential use as natural antioxidants. nih.gov

Table 1: this compound Content and Antioxidant Activity in Various Essential Oils

| Plant Source | Plant Part | This compound Percentage (%) | Antioxidant Activity Finding |

|---|---|---|---|

| Cryptocarya alba | Not specified | 14.84 | Contributed to free radical trapping. abstraxtech.com |

| Stachys lavandulifolia | Not specified | 27 | Oil exhibited good antioxidant properties. ebi.ac.uk |

| Boesenbergia longiflora | Roots | Main Component | Strong antioxidant activity observed. tci-thaijo.org |

Analgesic Research

Investigations into the analgesic, or pain-relieving, effects of this compound are often associated with its presence in essential oils. While research on the specific mechanisms of this compound is still developing, studies on related compounds and essential oils provide some insights. For instance, research on the closely related isomer, alpha-phellandrene, suggests that its anti-nociceptive effects may involve the glutamatergic, nitrergic, opioid, cholinergic, and adrenergic systems. mdpi.com

Neurobiological Effects (e.g., Mental Clarity, Relaxation)

The influence of essential oils on mental health, including mood and relaxation, is an area of growing interest. researchgate.net While direct studies focusing exclusively on this compound's effect on mental clarity and relaxation are limited, its presence in essential oils known for their psychophysiological effects is noteworthy. Fragrances from essential oils can cross the blood-brain barrier and interact with receptors in the central nervous system, potentially modulating brain functions related to memory, thoughts, and emotions.

Essential oils containing a variety of terpenes, including beta-pinene and linalool, have been shown to exert anxiolytic and antidepressant effects through interaction with the GABAergic pathway. mdpi.com For example, lavender essential oil, which may contain phellandrenes, is widely used for relaxation. mdpi.commdpi.com The inhalation of certain essential oils has been linked to changes in physiological parameters like blood pressure, heart rate, and brain wave activity, which are associated with relaxation and mood enhancement. mdpi.com However, the specific contribution of this compound to these effects requires more targeted research.

Anticancer Research (mechanisms excluding direct dosage)

Preliminary research suggests that this compound may possess anticancer properties. researchgate.net Studies on its isomer, alpha-phellandrene, have provided insights into potential mechanisms. For example, alpha-phellandrene has been shown to induce apoptosis (programmed cell death) in human liver cancer cells and leukemia cells by modulating the mitochondria-dependent pathway and p53 signaling. mdpi.comspandidos-publications.com It has also been found to trigger autophagy, a cellular self-cleaning process, in liver cancer cells. spandidos-publications.com

The anticancer mechanisms of essential oils and their components are multifaceted. They can include the induction of apoptosis through the activation of pro-apoptotic proteins, arresting the cell cycle, and altering the membrane potential of cancer cells. mdpi.com For instance, alpha-phellandrene has been observed to induce DNA damage and affect the expression of DNA repair proteins in murine leukemia cells. nih.gov It also enhanced immune responses in mice with leukemia. mdpi.com While these findings are promising, the specific molecular pathways targeted by this compound in cancer cells are still under investigation. researchgate.net

Table 2: Chemical Compounds and their PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 11133 |

| alpha-Phellandrene | 7460 |

| d-Phellandrene | 442457 |

| gamma-Terpinene | 7461 |

| alpha-Terpinene | 7462 |

| Limonene | 22311 |

| beta-Sesquiphellandrene | 521360 |

| beta-Bisabolene | 92261 |

| p-Cymene | 7463 |

| Ocimene | 5281553 |

| alpha-Pinene | 6654 |

| Germacrene-D | 520265 |

| beta-Pinene | 14896 |

| Myristicin | 4276 |

| delta-3-Carene | 11285 |

| Linalool | 6549 |

| (Z)-beta-Ocimene | 5320261 |

| Terpinolene | 7466 |

| Benzyl benzoate | 2345 |

Ecological Roles and Interactions of Beta Phellandrene

Role in Plant Defense Mechanisms

Plants employ a sophisticated arsenal (B13267) of chemical defenses to protect themselves from a multitude of threats, and beta-phellandrene is an integral component of this defense system. Its production can be either a constant, baseline defense or a targeted response to specific threats. nih.govwikidata.org

Plant defenses are broadly categorized as constitutive (always present) or inducible (produced in response to an attack). wikidata.org this compound is involved in both strategies, depending on the plant species and the nature of the threat.

As a constitutive defense, this compound is part of the pre-formed chemical barrier in many plants. For instance, it is one of the most abundant compounds in the preformed oleoresin of lodgepole pines, acting as a ready defense against bark beetles and their associated fungi. wikipedia.org Similarly, studies on tomato cultivars have revealed that constitutive differences in monoterpene levels, including this compound, are linked to resistance against pests like the two-spotted spider mite. thegoodscentscompany.com Genes for phellandrene synthase were found to be more highly expressed in a mite-resistant tomato cultivar compared to a susceptible one, indicating a genetic basis for this constitutive defense. thegoodscentscompany.com

As an inducible defense, the production and emission of this compound can be significantly increased when a plant is under attack. This response is often regulated by signaling pathways, such as the one involving jasmonic acid (JA). flybase.org For example, in tomato plants, attack by the Western flower thrips can trigger a delayed increase in the production of several terpenoids, including this compound. flybase.org Likewise, citrus trees infected with the bacterium Candidatus Liberibacter asiaticus (the pathogen causing citrus greening disease) show a marked increase in the relative amount of this compound in their leaves. nih.gov Treatment of tomato plants with beneficial fungi, such as the entomopathogenic fungus Cordyceps fumosorosea, can also induce elevated emissions of this compound, priming the plant for enhanced defense. wikipedia.org

Table 1: Examples of Constitutive and Inducible this compound Defense

| Plant Species | Defense Type | Threat | Research Finding | Citation |

|---|---|---|---|---|

| Lodgepole Pine (Pinus contorta) | Constitutive | Bark Beetles | High abundance in preformed oleoresin. | wikipedia.org |

| Tomato (Solanum lycopersicum) | Constitutive | Two-spotted Spider Mite | Higher constitutive expression of phellandrene synthase genes in resistant cultivars. | thegoodscentscompany.com |

| Tomato (Solanum lycopersicum) | Inducible | Western Flower Thrips | Delayed increase in production via the jasmonic acid pathway after attack. | flybase.org |

| Citrus (Citrus sp.) | Inducible | Candidatus Liberibacter asiaticus | Significant increase in relative amount in leaves of infected plants. | nih.gov |

| Tomato (Solanum lycopersicum) | Inducible | Fungal Inoculation | Elevated emissions after treatment with Cordyceps fumosorosea. | wikipedia.org |

This compound directly affects the herbivores and pathogens that threaten plants. Its presence in plant tissues and essential oils can deter feeding, act as a toxin, or inhibit the growth of pathogenic microbes.

In terms of herbivore interactions, this compound often functions as a repellent or deterrent. Terpene blends from wild tomato species that include phellandrene have been shown to repel the whitefly Bemisia tabaci. wikipedia.org In laboratory assays, this compound demonstrated a repellent effect against the destructive tomato pest Tuta absoluta (also known as Phthorimaea absoluta). wikipedia.org Plant resins, which can contain a complex mixture of monoterpenes including this compound, serve as a dual-action defense, posing both a toxic and a mechanical threat that can ensnare and kill insects. nih.gov

Regarding pathogens , this compound exhibits antimicrobial properties. In-vitro studies using volatiles from tomato leaves, which included this compound, demonstrated the inhibition of the pathogenic fungus Botrytis cinerea. nih.gov This suggests that the induced emission of this compound upon pathogen detection could play a crucial role in limiting the spread of fungal diseases within the plant. nih.gov

Constitutive and Inducible Defense Responses

Interspecies Communication via Volatile Organic Compounds (VOCs)

As a volatile compound, this compound readily diffuses into the air, where it serves as a chemical signal in complex communication networks. These signals are critical for a plant's "indirect defense" and have broader implications for atmospheric chemistry.

One of the most sophisticated plant defense strategies is the recruitment of the herbivore's natural enemies. Plants achieve this by releasing a specific blend of herbivore-induced plant volatiles (HIPVs) that act as a distress call, guiding predators and parasitoids to their prey. flybase.org this compound is a common and effective component of these attractive blends.

Research has consistently shown that blends containing this compound attract beneficial predatory insects. For example:

The generalist predator Macrolophus pygmaeus is significantly attracted to tomato plants infested with Tuta absoluta larvae, and this compound is one of the five most abundant compounds in the volatile profile of these infested plants. wikipedia.org

Another mirid predator, Nesidiocoris tenuis, which preys on both T. absoluta and the whitefly Trialeurodes vaporariorum, is attracted to a synthetic blend of monoterpenes that includes alpha-pinene, 3-carene, beta-ocimene, and this compound. nih.govnih.govnih.gov

The induction of volatile emissions in tomato plants by a beneficial fungus also resulted in the attraction of the parasitoid wasp Trichogramma chilonis, with this compound being one of the key elevated compounds. wikipedia.org

This indirect defense mechanism highlights the crucial role of this compound in mediating tritrophic interactions—the complex relationships between the plant, the herbivore, and the herbivore's natural enemy.

The release of this compound into the atmosphere is influenced by environmental factors such as light and temperature. fishersci.ca Once airborne, it participates in atmospheric chemical reactions. As a biogenic volatile organic compound (BVOC), it contributes to the formation of secondary organic aerosols (SOA), which are microscopic particles that can impact air quality and climate. wikipedia.org

Studies have shown that the nighttime oxidation of this compound by the nitrate (B79036) radical (NO₃), a major oxidant that forms from anthropogenic nitrogen oxide emissions, is a particularly efficient pathway for SOA formation. wikipedia.org Research comparing it with its isomer, alpha-phellandrene (B1212362), found that this compound is a significantly more efficient precursor to SOA, with aerosol yields reaching up to 60%. wikipedia.org These reactions also produce large quantities of organic nitrates in both the gas and aerosol phases. wikipedia.org This demonstrates how emissions of a natural plant compound can interact with human-caused pollution to influence atmospheric composition.

Role in Plant-Insect Interactions (e.g., attraction of natural enemies)

Genetic Variation in this compound Production in Plants

The capacity to produce this compound and the amount produced vary significantly not only between different plant species but also among different varieties or genotypes within the same species. fishersci.atwikidata.org This variation is rooted in the plant's genetics, particularly in the genes encoding for the enzymes responsible for its synthesis, such as terpene synthases (TPS). fishersci.noperflavory.com

Studies comparing different plant cultivars have provided clear evidence of this genetic influence:

An analysis of four parsley (Petroselinum crispum) cultivars found that while this compound was a major component of the essential oil in three of them, its relative percentage varied, and it was not a major component in the fourth ("Local") cultivar. fishersci.at

Research on different landraces of dill (Anethum graveolens) identified significant genetic variability in essential oil composition. wikidata.org The "Bushehr" genotype was noted for having the highest levels of this compound and dillapiole. wikidata.org

In lodgepole pines, individual trees exhibit distinct monoterpene profiles, allowing them to be grouped into different "chemotypes" based on the varying concentrations of compounds like this compound, reflecting intra-specific genetic diversity in defense metabolites. thegoodscentscompany.com

The link between genetics and this compound production is further supported by the characterization of the β-phellandrene synthase gene (LaβPHLS) in lavender (Lavandula angustifolia). perflavory.com The expression of this gene is transcriptionally regulated and varies by developmental stage, being high in young leaves where the compound is produced and low in flowers and older leaves where it is not. perflavory.com

This genetic variability is the raw material for natural selection, allowing plant populations to adapt their chemical defenses to specific local pressures from herbivores and pathogens. It is also a critical resource for plant breeders aiming to develop crops with enhanced pest resistance. thegoodscentscompany.comwikidata.org

Genotypic Influences on Monoterpene Composition

The genetic makeup of a plant is a primary determinant of its chemical profile, including the composition of monoterpenes like β-phellandrene. Variations in genes encoding for synthase enzymes and their precursors lead to significant differences in the type and quantity of terpenes produced, both between different species and among cultivars of the same species.

In tomato (Solanum lycopersicum), the production of β-phellandrene is a well-documented example of genetic control over monoterpene synthesis. The cultivated tomato, cultivar M82, primarily produces β-phellandrene in its glandular trichomes. pnas.org This is contrasted with its wild relative, Solanum pennellii (LA0716), which produces α-phellandrene as its main monoterpene volatile. pnas.org Research has identified that this difference is controlled by a cluster of genes on chromosome 8. pnas.orgoup.com Specifically, the gene for phellandrene synthase 1 (PHS1, also known as TPS20) and another for neryl diphosphate (B83284) synthase 1 (NDPS1) are located in this region. pnas.orgoup.com The PHS1 gene encodes the enzyme that synthesizes phellandrene, and its expression in conjunction with NDPS1 (which produces the substrate neryl diphosphate) leads to the production of β-phellandrene as the major product in cultivated tomatoes. pnas.orgoup.comhenau.edu.cn The introduction of the corresponding gene cluster from S. pennellii into the cultivated tomato background results in a shift from a β-phellandrene-dominant profile to an α-phellandrene-dominant one, demonstrating a clear genotypic influence. pnas.org

Similar genotypic variations are observed in parsley (Petroselinum crispum). Studies comparing different cultivars reveal distinct essential oil profiles. For example, European cultivars like 'Moss curled no. 2', 'Plain Italian Giant', and 'Plian' produce an essential oil where β-phellandrene is a dominant compound. In contrast, a local Egyptian cultivar features β-myrcene as the most abundant compound, followed by β-phellandrene. heimbiotop.deresearchgate.net This highlights that selection and breeding have led to significant chemotypic diversity, where the relative abundance of β-phellandrene is a key distinguishing feature among genotypes. heimbiotop.deresearchgate.netmdpi.com

Table 1: Comparison of Major Essential Oil Components in Different Parsley (Petroselinum crispum) Cultivars

Source: Data adapted from Hussein A. H. Said-Al Ahl et al., 2016. heimbiotop.deresearchgate.net

Further research into other species like dill (Anethum graveolens) also supports this principle. Analysis of various genotypes showed that the 'Bushehr' genotype produced the highest levels of β-phellandrene, identifying it as a favorable candidate for breeding programs aimed at enhancing specific bioactive compounds. jpmb-gabit.ir The genetic basis for these variations often lies in the terpene synthase (TPS) gene family. In grapevines (Vitis vinifera), for instance, it has been shown that variations in the copy number of TPS genes, which are often found in tandemly duplicated clusters on chromosomes, contribute significantly to the diversity of monoterpene profiles among different cultivars. frontiersin.org This mechanism of gene duplication and divergence is a key evolutionary driver for the chemical diversity of terpenes, including β-phellandrene, across the plant kingdom.

Environmental and Agronomic Factors Affecting Composition

While the genetic blueprint sets the potential for β-phellandrene production, a plant's interaction with its environment and the agricultural practices it is subjected to can significantly modulate the final chemical composition of its essential oils. researchgate.netfrontiersin.org These factors can influence enzyme activity, gene expression, and the availability of precursors for terpene biosynthesis.

Environmental Factors: Environmental conditions such as altitude, soil type, temperature, and atmospheric CO2 levels play a crucial role. A study on Ferulago angulata found that both altitude and soil properties significantly affected the essential oil composition. iau.iriau.ir The highest concentration of β-phellandrene (7.57%) was recorded in plants growing at an elevation of 3000 meters in a clay loam soil, whereas the lowest values were found in plants from 3500 meters in sandy clay soil. iau.ir This suggests an optimal environmental niche for the production of this compound, likely due to a combination of nutrient availability in the soil and reduced environmental stress at that specific altitude. iau.ird-nb.inforesearchgate.net

Temperature is another critical factor. In tomato plants, exposure to heat stress leads to changes in β-phellandrene emissions. nih.govwordpress.com Mild heat stress can cause an initial spike in emissions, but this is followed by a decrease in both emissions and the expression of the β-phellandrene synthase gene during the recovery period. nih.govwordpress.com This indicates a sensitive regulatory response to thermal stress at the genetic level.

Atmospheric conditions also have an impact. In a study on tomato genotypes, elevated CO2 levels were found to reduce the emission of β-phellandrene in uninfected plants of a specific jasmonic acid-impaired genotype (spr2). plos.org Furthermore, drought stress has been shown to affect the expression of the β-phellandrene synthase gene in lavender (Lavandula angustifolia). Under drought conditions, the expression of this gene increased, reaching its peak at the most severe stress level (20% field capacity), which correlated with changes in the essential oil's composition. nih.gov

Table 2: Influence of Environmental and Agronomic Factors on β-Phellandrene

Source: Data adapted from various studies. scispace.comiau.irnih.govplos.orgnih.gov

Advanced Methodologies in Beta Phellandrene Research

Analytical Techniques for Comprehensive Profiling

The accurate identification and quantification of beta-phellandrene, particularly within complex mixtures like essential oils, require sophisticated analytical techniques. Modern methods allow for not only determining its concentration but also for elucidating its structural and stereochemical properties.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. nih.govebi.ac.ukproverdelabs.com In this method, a sample is vaporized and separated into its individual components in a gas chromatograph before being detected and identified by a mass spectrometer. proverdelabs.com The retention time, the time it takes for a compound to pass through the chromatographic column, provides a preliminary identification, while the mass spectrum, a fragmentation pattern unique to each molecule, confirms the identity. proverdelabs.com

The qualitative analysis by GC-MS is crucial for identifying this compound in complex mixtures, such as essential oils from various plants. nih.govmdpi.com For instance, GC-MS analysis has identified this compound as a significant component in the essential oils of Schinus molle (pink peppercorn) and various Artemisia species. nih.govmdpi.com However, the identification can be challenging as this compound tends to elute very closely to other terpenes with similar chemical properties, such as D-limonene and p-cymene. abstraxtech.com To overcome this, two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) can be employed for enhanced separation and more accurate identification. abstraxtech.com

Quantitative analysis using GC-MS allows for the determination of the exact concentration of this compound in a sample. proverdelabs.com This is achieved by comparing the peak area of this compound in the sample's chromatogram to a calibration curve generated from certified reference standards. proverdelabs.com This quantitative data is vital for quality control in industries that use this compound and for research into its natural abundance and biosynthetic production.

Table 1: Examples of this compound Quantification in Plant Essential Oils using GC-MS

| Plant Species | Plant Part | This compound Content (%) | Reference |

|---|---|---|---|

| Schinus molle | Leaves | 12.24 | nih.gov |

| Angelica pancicii | - | 54.9 | ebi.ac.uk |

| Artemisia absinthium | Leaves | 17.94 | mdpi.com |

| Citrus paradisi (Grapefruit) | Peel | 90.00-91.01 | nih.gov |

This compound is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, or enantiomers: (+)-beta-phellandrene and (-)-beta-phellandrene (B1198440). These enantiomers can have different biological activities and sensory properties. Chiral gas chromatography is a specialized technique used to separate and quantify these enantiomers. scielo.brresearchgate.netresearchgate.net This method utilizes a chiral stationary phase within the GC column that interacts differently with each enantiomer, leading to their separation.

The enantiomeric distribution of this compound can be a key indicator of the authenticity and origin of essential oils. scielo.brresearchgate.net For example, the enantiomeric ratio of phellandrenes in citrus oils can vary depending on the species and even the season of harvest. scielo.br Multidimensional gas chromatography (MDGC) is often employed for complex samples where co-elution with other compounds, such as α-terpinene, can interfere with the accurate determination of the enantiomeric excess of this compound. scielo.brscielo.br MDGC allows for the separation of the enantiomers of this compound for the first time in certain essential oils, such as lime. scielo.brresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. researchgate.net NMR provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net Techniques such as ¹H NMR and ¹³C NMR are used to determine the number and types of hydrogen and carbon atoms, respectively, and their connectivity. researchgate.netmdpi.com

For this compound, NMR spectroscopy confirms the presence of the cyclohexene (B86901) ring, the exocyclic double bond, and the isopropyl group, which are characteristic features of its structure. The chemical shifts and coupling constants observed in the NMR spectrum provide definitive proof of the molecule's atomic arrangement. While GC-MS is excellent for identification and quantification in mixtures, NMR is unparalleled for the de novo structural determination of isolated compounds. researchgate.net

Fourier-Transform Infrared (FTIR) spectrophotometry is a rapid and non-destructive analytical technique used to identify the functional groups present in a molecule. rsdjournal.org When a sample is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's functional groups. rsdjournal.orgsemanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Synthetic Biology and Metabolic Engineering for Production

The industrial demand for this compound has spurred the development of sustainable production methods using genetically engineered microorganisms. Synthetic biology and metabolic engineering offer a promising alternative to traditional extraction from plants.

Heterologous expression involves introducing a gene from one organism into another to produce a specific protein. For this compound production, the gene encoding β-phellandrene synthase (PHLS), often sourced from plants like Lavandula angustifolia (lavender), is expressed in microbial hosts. researchgate.netmdpi.comescholarship.orgnih.gov

Cyanobacteria

Cyanobacteria, such as Synechocystis sp. PCC 6803, are attractive platforms for this compound production because they are photosynthetic, utilizing sunlight and carbon dioxide as their primary energy and carbon sources. researchgate.netmdpi.comresearchgate.net The heterologous expression of a codon-optimized PHLS gene in Synechocystis has been shown to enable the photosynthetic generation of this compound. researchgate.netresearchgate.net A significant advantage of this system is that the produced this compound is spontaneously secreted from the cells, simplifying the extraction process. mdpi.com However, a major challenge has been the low expression levels of the recombinant PHLS enzyme, which limits the production rate. tandfonline.comnih.gov To address this, researchers have developed fusion protein strategies, where the PHLS gene is fused to a highly expressed native gene, such as cpcB, which has led to a significant increase in enzyme concentration and a more than 100-fold improvement in this compound yield. tandfonline.comnih.govacs.org

Escherichia coli

Escherichia coli is a well-established and widely used host for metabolic engineering due to its rapid growth and the availability of advanced genetic tools. escholarship.orgmdpi.com However, the initial attempts to produce this compound in E. coli by expressing the PHLS gene alone were unsuccessful. escholarship.orgnih.gov This was attributed to the limited endogenous flux through the native 2-C-methylerythritol-4-phosphate (MEP) pathway, which provides the precursor molecule, geranyl diphosphate (B83284) (GPP). escholarship.orgmdpi.com To overcome this limitation, the heterologous co-expression of the mevalonate (B85504) (MVA) pathway was required to increase the cellular pool of GPP, thereby enabling this compound synthesis. escholarship.orgmdpi.com By engineering E. coli with both the PHLS gene and the MVA pathway, researchers have successfully achieved significant production of this compound. mdpi.com

Optimization of Biosynthetic Pathways for Enhanced Yields

The microbial production of β-phellandrene hinges on the efficiency of its biosynthetic pathway. In native organisms, the production of terpenoids is tightly regulated. Consequently, scientists have focused on optimizing these pathways in heterologous hosts like Escherichia coli and yeast (Saccharomyces cerevisiae) to maximize yields.

A primary strategy involves engineering the two canonical pathways for isoprenoid precursor synthesis: the mevalonate (MVA) pathway, typically found in eukaryotes and archaea, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, present in most bacteria and plant plastids. pnas.org Both pathways produce the universal C5 building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). pnas.orgsciepublish.com These precursors are then condensed to form geranyl diphosphate (GPP), the direct substrate for β-phellandrene synthase. pnas.org

To enhance the flow of carbon towards β-phellandrene, researchers have implemented several key optimizations:

Overexpression of Rate-Limiting Enzymes: A common bottleneck in the MVA pathway is the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR). pnas.orgsciepublish.com Engineering strains to overexpress a truncated version of HMGR has successfully increased the flux towards IPP and DMAPP. pnas.org

Heterologous Pathway Introduction: Introducing the entire MVA pathway into E. coli, which naturally uses the MEP pathway, has proven effective. mdpi.comnih.gov This strategy can bypass the native regulatory circuits of the host's primary metabolic network. For instance, introducing the MVA pathway along with a geranyl diphosphate synthase (GPPS) and a β-phellandrene synthase (PHLS) in E. coli resulted in a β-phellandrene output of 11 mg/g dry cell weight, which could be further improved to 25 mg/g by optimizing culture conditions. mdpi.com

Pathway Augmentation: In yeast, an alternative approach called the isopentenol (B1216264) utilization pathway (IUP) has been developed. This synthetic shortcut provides IPP and DMAPP, augmenting the native MVA pathway and significantly boosting the precursor pool. pnas.org

Codon Optimization: The gene encoding β-phellandrene synthase (PHLS), often sourced from plants like Lavandula angustifolia (lavender), is frequently codon-optimized for expression in the microbial host, such as Synechocystis, to ensure efficient translation and protein synthesis. nih.govescholarship.orgresearchgate.net

These strategies collectively aim to channel central carbon metabolism towards the efficient synthesis of GPP, ensuring a plentiful supply for the final conversion to β-phellandrene.

Fusion Protein Strategies for Improved Enzyme Expression

A significant challenge in heterologous expression is the low stability and accumulation of terpene synthase enzymes, which often exhibit slow catalytic rates. escholarship.orgescholarship.org To overcome this, researchers have developed fusion protein strategies, which involve genetically linking the target enzyme, β-phellandrene synthase (PHLS), to a highly expressed, stable host protein.

A notable example is the work done in the cyanobacterium Synechocystis sp. PCC 6803. Scientists fused the PHLS enzyme to the C-terminus of the highly abundant phycocyanin β-subunit (CpcB). escholarship.orgnih.gov This approach yielded remarkable results:

The CpcB-PHLS fusion protein accumulated to levels approaching 20% of the total cellular protein. escholarship.orgnih.gov

This high level of stable, active enzyme led to a 100-fold improvement in β-phellandrene production, reaching an average of 3.2 mg per gram of dry cell weight, compared to just 0.03 mg/g from constructs expressing PHLS alone. escholarship.orgnih.govnih.govresearchgate.net

| Expression Strategy | Host Protein | Target Enzyme | Resulting Yield (mg/g dcw) | Fold Improvement | Reference |

|---|---|---|---|---|---|

| PHLS alone | N/A | β-Phellandrene Synthase (PHLS) | 0.03 | - | escholarship.orgnih.gov |

| CpcB-PHLS Fusion | Phycocyanin β-subunit (CpcB) | β-Phellandrene Synthase (PHLS) | 3.2 | 100x | escholarship.orgnih.govnih.gov |

Genetic Manipulation of Precursor Supply

The production of β-phellandrene is directly dependent on the intracellular availability of its C10 precursor, geranyl diphosphate (GPP). researchgate.net GPP is formed by the condensation of one molecule of IPP and one molecule of DMAPP. Therefore, a critical aspect of metabolic engineering is the genetic manipulation of the host's metabolic network to increase the supply of these fundamental C5 building blocks. sciepublish.com

In hosts like yeast, which utilize the MVA pathway, efforts have focused on upregulating key enzymes and downregulating competing pathways. sciepublish.comnih.gov The enzyme HMG-CoA reductase, which catalyzes a rate-limiting step, is a primary target for overexpression. sciepublish.com Additionally, engineering can be used to divert carbon flow away from pathways that also use these precursors, such as sterol biosynthesis in yeast. pnas.org

In bacteria like E. coli, which naturally possess the MEP pathway, a common and effective strategy is the introduction of a heterologous MVA pathway from organisms like Saccharomyces cerevisiae. mdpi.comnih.gov This creates a secondary, powerful route for IPP and DMAPP synthesis, significantly boosting the precursor pool. nih.gov Research has shown that producing monoterpenes via an introduced MEV pathway can be substantially more effective than relying solely on the engineered native MEP pathway. mdpi.com For example, the production of sabinene, another monoterpene, was 20-fold higher when synthesized via the MEV pathway compared to the MEP pathway in E. coli. mdpi.com

By combining the overexpression of a geranyl diphosphate synthase (GPPS) with these precursor-enhancing strategies, a robust and directed flux towards GPP is established, setting the stage for high-titer β-phellandrene production. mdpi.com

Computational Approaches in this compound Studies

Alongside wet-lab metabolic engineering, computational methods are providing deep insights into the function of β-phellandrene synthase and the properties of the molecule itself. These in silico techniques allow researchers to model complex biological processes at an atomic level.

Molecular Docking and Dynamics Simulations for Mechanism Elucidation

Understanding how β-phellandrene synthase converts GPP into the specific cyclic structure of β-phellandrene is key to engineering improved versions of the enzyme. Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used for this purpose. rsc.orgnih.gov

Molecular Docking: This technique predicts the preferred orientation of the GPP substrate when it binds to the active site of the synthase enzyme. nih.gov It helps identify the key amino acid residues that interact with the substrate, holding it in the precise conformation required for the complex cyclization cascade. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations model the movement of every atom in the enzyme-substrate complex over time. rsc.orgqmclab.com This provides a dynamic view of the catalytic process, revealing how the enzyme's structure flexes and changes to guide the reactive carbocation intermediates through the cyclization and rearrangement steps. acs.org MD simulations can also identify the role of individual amino acid residues and even water molecules within the active site, which can be crucial for preventing premature reaction termination or influencing the final product outcome. rsc.org

These simulations have been instrumental in understanding the mechanisms of various terpene cyclases, providing a rational basis for protein engineering efforts aimed at altering product specificity or improving catalytic efficiency. rsc.orgacs.org

Density Functional Theory (DFT) for Structural and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. earthlinepublishers.com Researchers have applied DFT to study α- and β-phellandrene to understand their fundamental structural and electronic properties. earthlinepublishers.comresearchgate.net

DFT calculations can determine various molecular properties, including:

Optimized molecular geometry

Bond lengths and angles

Distribution of electron density

Thermodynamic stability earthlinepublishers.com

Studies using DFT, for example at the B3LYP/6-311++G(d,p) level of theory, have been used to analyze the structures of phellandrenes and their radical forms, confirming their thermochemical favorability. earthlinepublishers.comresearchgate.net DFT has also been employed to study the reaction mechanisms of phellandrenes with other molecules, such as ozone, by calculating the transition states and stereoselectivity of the reactions. researchgate.netcdnsciencepub.com This provides a deep, theoretical understanding of the molecule's reactivity and physical characteristics.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a compound with its biological activity. benthamdirect.comnih.gov For monoterpenes like β-phellandrene, QSAR models are developed to predict their activity based on calculated molecular descriptors.

These descriptors can include:

Electronic properties: Such as Mulliken charges on specific atoms. nih.gov

Hydrophobicity: Often represented by the logP value. nih.gov